Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate

Catalog No.
S11943423
CAS No.
M.F
C6H7N3O4
M. Wt
185.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate

Product Name

Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate

IUPAC Name

methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

InChI

InChI=1S/C6H7N3O4/c1-3(10)7-5-4(6(11)12-2)8-13-9-5/h1-2H3,(H,7,9,10)

InChI Key

HLRHHEQODYJBDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C(=O)OC

Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate is a heterocyclic organic compound belonging to the oxadiazole family. Its molecular formula is C7H9N3O4C_7H_9N_3O_4, and it features a five-membered ring containing two nitrogen atoms and three carbon atoms, along with an acetamido group and a carboxylate moiety. This compound is characterized by its potential biological activity and utility in various chemical applications.

Typical of oxadiazole derivatives:

  • Acylation Reactions: The acetamido group can participate in acylation reactions, allowing for the introduction of various acyl groups.
  • Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
  • Nucleophilic Substitution: The compound may react with nucleophiles at the carbon atom adjacent to the nitrogen in the oxadiazole ring, leading to substituted derivatives.

These reactions highlight the compound's versatility in synthetic chemistry.

The synthesis of methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate typically involves several steps:

  • Formation of Oxadiazole Ring: Starting from appropriate precursors such as carboxylic acids and hydrazines or amidines, the oxadiazole ring can be formed through cyclization reactions.
  • Acetylation: The resulting compound can then be acetylated using acetic anhydride or acetyl chloride to introduce the acetamido group.
  • Esterification: Finally, methylation of the carboxylic acid group can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

These steps provide a general framework for synthesizing this compound.

Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting various diseases.
  • Agricultural Chemicals: Due to its biological activity, it may serve as a basis for developing agrochemicals with herbicidal or fungicidal properties.
  • Material Science: Its unique structure may lend itself to applications in polymers or other advanced materials.

Several compounds share structural similarities with methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate17376-63-50.87Contains an amino group instead of acetamido
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide13490-32-90.64Hydroxylamine derivative; different biological activity
Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate63875-18-30.51Contains sulfur; different reactivity profile
1,2,5-Oxadiazole-3-carboxylic acid88598-08-70.73Lacks acetamido group; simpler structure

These compounds demonstrate varying degrees of similarity based on their functional groups and structural features while exhibiting different biological activities and chemical properties.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

185.04365571 g/mol

Monoisotopic Mass

185.04365571 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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